
(3-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)-1H-pyrazol-5-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. It may involve multiple steps and different reagents .Molecular Structure Analysis
The molecular structure of a compound is typically determined using techniques like X-ray crystallography, NMR spectroscopy, or electron microscopy .Chemical Reactions Analysis
This involves studying the reactions the compound undergoes, including its reactivity with other compounds and the conditions under which these reactions occur .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, chemical stability, and reactivity .科学的研究の応用
Synthesis and Biological Activity
Synthesis Techniques : The synthesis of similar fluorine-substituted compounds involves complex reactions with various reagents, showcasing advanced techniques in organic chemistry. For instance, the synthesis of 1-(4-(4-fluorophenyl)thiazol-2-yl)-1H-pyrazol-4-yl)(2-hydroxyphenyl) methanone, a compound with structural similarities, is achieved through reactions involving 3-formylchromone and 1-(4-(4-fluorophenyl)thiazol-2-yl)hydrazine (Jadhav, Nikumbh, & Karale, 2015).
Antimicrobial Activity : Compounds with a similar structure, such as (1-arylmethyl-3-aryl-1H-pyrazol-5-yl)(4-arylpiperazin-1-yl)methanone derivatives, have shown promising antifungal and antimicrobial activities. This points to potential applications in developing new antibacterial and antifungal agents (Lv et al., 2013).
Chemical Structure Analysis : Advanced techniques like X-ray diffraction and spectral analysis are employed to determine the molecular structure of these compounds. For example, the crystallographic analysis of isostructural compounds with similar fluorine content is essential for understanding their physical and chemical properties (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Potential Medical Applications
Antipsychotic Properties : Derivatives of pyrazole methanones, similar in structure, have been explored for their potential antipsychotic effects. These compounds could offer a new approach to treating psychiatric disorders while avoiding interaction with dopamine receptors, a common mechanism in many antipsychotics (Wise et al., 1987).
Anticancer and Antitubercular Activity : Some pyrazoline-incorporated isoxazole derivatives, which are structurally related, have shown promising results against human breast cancer cell lines and tuberculosis strains. This suggests the potential for developing new anticancer and antitubercular drugs (Radhika, Vijay, Harinadha, & Madhavareddy, 2020).
Agricultural Applications
- Insecticidal Activity : Novel compounds with a similar structure have demonstrated effective insecticidal activities against pests like armyworms. This opens possibilities for their use in agricultural pest control (Ding, Pan, Yin, Tan, & Zhang, 2019).
作用機序
Target of action
The compound contains a pyrazole ring and a piperazine ring. Compounds containing these structures are known to interact with various biological targets. For example, pyrazole derivatives have been shown to possess numerous noteworthy pharmacological effects, including antimycobacterial, antibacterial, antifungal, antidiabetic, diuretic, anticancer, antiviral, analgesic and anti-inflammatory . Piperazine derivatives are widely employed in drugs and show a wide range of biological and pharmaceutical activity .
Mode of action
The mode of action would depend on the specific target that (3-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)-1H-pyrazol-5-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone interacts with. Given the presence of the pyrazole and piperazine rings, it’s possible that this compound could interact with its targets through a variety of mechanisms, such as competitive inhibition .
Biochemical pathways
Without specific information on the compound’s targets, it’s difficult to say which biochemical pathways might be affected. For example, some pyrazine derivatives have been shown to inhibit ER stress, apoptosis, and the NF-kB inflammatory pathway .
Safety and Hazards
将来の方向性
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is the 3-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)-1H-pyrazol-5-yl) derivative, which is synthesized from commercially available starting materials. The second intermediate is the 4-(4-methoxyphenyl)piperazin-1-yl)methanone, which is also synthesized from commercially available starting materials. The two intermediates are then coupled using standard coupling reagents to form the final product.", "Starting Materials": [ "4-fluoroaniline", "2-bromo-4-methylthiazole", "1H-pyrazole-5-carboxylic acid", "4-methoxybenzaldehyde", "piperazine", "ethyl chloroformate", "triethylamine", "N,N-dimethylformamide", "acetonitrile", "sodium hydroxide", "hydrochloric acid", "sodium chloride", "magnesium sulfate" ], "Reaction": [ "Step 1: Synthesis of 3-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)-1H-pyrazol-5-yl) derivative", "a. Dissolve 4-fluoroaniline (1.0 eq) and 2-bromo-4-methylthiazole (1.0 eq) in N,N-dimethylformamide (DMF) and add triethylamine (1.2 eq) and ethyl chloroformate (1.1 eq).", "b. Stir the reaction mixture at room temperature for 24 hours.", "c. Quench the reaction with water and extract the product with acetonitrile.", "d. Purify the product by column chromatography to obtain the 3-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)-1H-pyrazol-5-yl) derivative.", "Step 2: Synthesis of 4-(4-methoxyphenyl)piperazin-1-yl)methanone", "a. Dissolve 4-methoxybenzaldehyde (1.0 eq) and piperazine (1.2 eq) in ethanol and add sodium hydroxide (1.1 eq).", "b. Heat the reaction mixture at reflux for 24 hours.", "c. Cool the reaction mixture and acidify with hydrochloric acid.", "d. Extract the product with ethyl acetate and dry over magnesium sulfate.", "e. Purify the product by column chromatography to obtain the 4-(4-methoxyphenyl)piperazin-1-yl)methanone.", "Step 3: Coupling of the two intermediates", "a. Dissolve the 3-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)-1H-pyrazol-5-yl) derivative (1.0 eq) and 4-(4-methoxyphenyl)piperazin-1-yl)methanone (1.1 eq) in DMF.", "b. Add coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) and stir the reaction mixture at room temperature for 24 hours.", "c. Quench the reaction with water and extract the product with ethyl acetate.", "d. Purify the product by column chromatography to obtain the final product." ] } | |
CAS番号 |
1239231-16-3 |
製品名 |
(3-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)-1H-pyrazol-5-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone |
分子式 |
C25H24FN5O2S |
分子量 |
477.56 |
IUPAC名 |
[5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-1H-pyrazol-3-yl]-[4-(4-methoxyphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C25H24FN5O2S/c1-16-23(34-24(27-16)17-3-5-18(26)6-4-17)21-15-22(29-28-21)25(32)31-13-11-30(12-14-31)19-7-9-20(33-2)10-8-19/h3-10,15H,11-14H2,1-2H3,(H,28,29) |
InChIキー |
LHNGSNSKYMGEEH-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3=CC(=NN3)C(=O)N4CCN(CC4)C5=CC=C(C=C5)OC |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4-(Aminomethyl)triazol-1-yl]-N-(3,5-dichlorophenyl)acetamide;hydrochloride](/img/structure/B2633376.png)

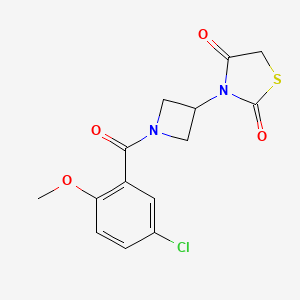
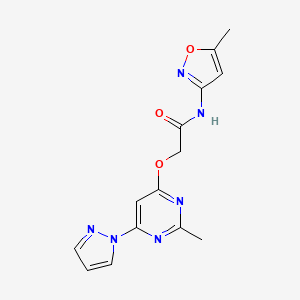
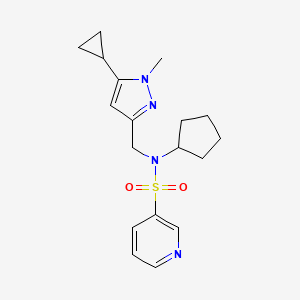
![4-[(E)-3-(2-naphthyl)-3-oxo-1-propenyl]phenyl 2-furoate](/img/structure/B2633386.png)
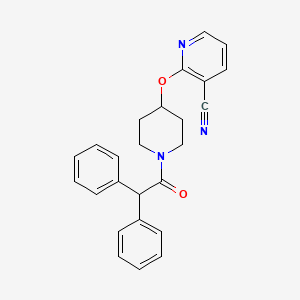
![N-(3-Ethoxyspiro[3.3]heptan-1-yl)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]prop-2-enamide](/img/structure/B2633391.png)
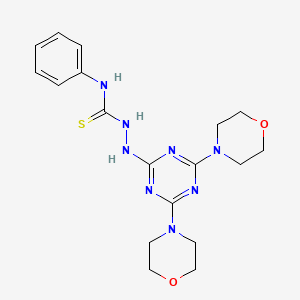
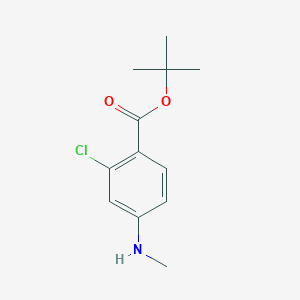
![2-[(E)-2-(furan-3-yl)ethenyl]-5-hydroxy-1-benzofuran-3-carbaldehyde](/img/structure/B2633395.png)
![6-benzyl-3-[(4-phenylpiperazino)carbonyl]isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2633397.png)
![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2633398.png)
![(Z)-4-benzoyl-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2633399.png)